molecular formula C14H23N3O3 B2918965 N-isopropyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide CAS No. 872112-97-5

N-isopropyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Cat. No. B2918965
CAS RN: 872112-97-5
M. Wt: 281.356
InChI Key: FFUNACOFTPHMEF-UHFFFAOYSA-N
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Description

N-isopropyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide, also known as SPI-1005, is a novel drug compound that has shown promising results in various scientific research applications.

Scientific Research Applications

Synthesis and Biological Activities

Spiro compounds, such as those related to N-isopropyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide, are often investigated for their potential pharmacological properties. For instance, 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been synthesized and evaluated as antihypertensive agents, showing activity as alpha-adrenergic blockers in animal models (Caroon et al., 1981). This suggests that compounds with a diazaspiro[4.5]decane core might be explored for their cardiovascular effects.

Chemical Synthesis and Theoretical Studies

The chemical synthesis of related compounds involves intricate reactions that provide insights into the versatility of spiro compounds in drug development. For example, gabapentin-based compounds with the azaspiro[4.5]decan-2-yl structure have been synthesized, highlighting the utility of such scaffolds in creating biologically active molecules (Amirani Poor et al., 2018). This indicates the potential for this compound in similar synthetic and medicinal chemistry applications.

Structural Analysis and Configurational Studies

Structural and configurational analyses of spiro compounds offer valuable information for the design of new drugs. Studies on the crystal structures and relative configurations of spiro[4.5]decanes, for instance, provide a basis for understanding the stereochemical preferences and potential reactivity of such molecules (Guerrero-Alvarez et al., 2004). This analytical approach could be applied to this compound for drug design purposes.

properties

IUPAC Name

2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3/c1-9(2)15-11(18)8-17-12(19)14(16-13(17)20)6-4-10(3)5-7-14/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUNACOFTPHMEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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